molecular formula C21H18N4O4S B2373417 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 946385-47-3

2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol

Cat. No. B2373417
CAS RN: 946385-47-3
M. Wt: 422.46
InChI Key: XEBFKZWNBWWLDG-UHFFFAOYSA-N
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Description

2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications

Thermally Stable Polymers

New, thermally stable polyimides and poly(amide-imide) containing 1,3,4-oxadiazole groups have been synthesized for high-performance materials applications. These polymers exhibit excellent solubility in polar and aprotic solvents and show promising thermal stability, making them suitable for advanced materials science applications, including potential use in electronics and coatings. The removal of Co(II) from aqueous solutions using one of these polymers highlights their potential in environmental remediation and selective ion adsorption processes (Mansoori et al., 2012).

Anticancer and Antibacterial Activities

Compounds containing 1,3,4-oxadiazole structures have been explored for their anticancer and antibacterial properties. Specific derivatives have shown promise as antibacterial agents against a range of pathogens, including Staphylococcus aureus, and demonstrated potent antioxidant activity. These findings suggest that 1,3,4-oxadiazole derivatives could serve as leads for the development of new therapeutic agents targeting various bacterial infections and oxidative stress-related conditions (Karanth et al., 2019).

Molecular Docking and Cytotoxicity Studies

The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has been reported, with some derivatives showing significant antibacterial activity and moderate inhibition of α-chymotrypsin enzyme. These compounds were further evaluated for their cytotoxicity, revealing potential as less toxic, effective antibacterial agents. Such studies are crucial for understanding the biological interactions and safety profiles of new compounds before further development (Siddiqui et al., 2014).

Synthesis and Evaluation of Pyrimidines as Antifolates

Research into the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase has been conducted. These compounds were evaluated as antitumor and/or antibacterial agents, with certain derivatives displaying potent inhibitory activity against human thymidylate synthase. Such findings underscore the potential of these compounds in cancer therapy and as antibacterial agents, offering a foundation for further pharmaceutical development (Gangjee et al., 1996).

properties

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-27-14-8-9-15(17(10-14)28-2)20-24-19(29-25-20)12-30-21-22-16(11-18(26)23-21)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBFKZWNBWWLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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